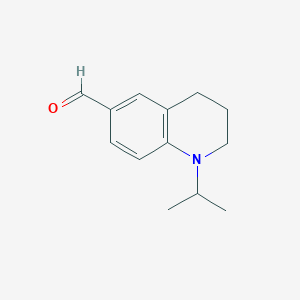

1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde

Übersicht

Beschreibung

1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acids under specific conditions:

-

Reagents/Conditions :

-

Products :

-

Mechanistic Insight :

TiO₂ acts as a photocatalyst, facilitating simultaneous oxidation of ethanol to acetaldehyde and reduction of intermediates .

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol:

-

Reagents/Conditions :

-

Products :

-

1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-methanol

-

Substitution Reactions

The aldehyde participates in nucleophilic substitution and condensation:

Nucleophilic Addition

-

Example :

Reaction with hydroxylamine yields the corresponding oxime derivative.

Esterification

-

Reagents :

-

Products :

-

Methyl esters (e.g., methyl 1-isopropyl-tetrahydroquinoline-6-carboxylate)

-

Cyclization and Domino Reactions

The compound participates in domino processes to form polycyclic structures:

-

Conditions :

-

Example Reaction :

Condensation with active methylenes via Knoevenagel reactions forms pyrano[3,2-c]chromenones .

Comparative Reactivity Table

Mechanistic Studies

-

Oxidation Pathways : The aldehyde’s carbonyl carbon is susceptible to nucleophilic attack, forming intermediates that stabilize through resonance with the quinoline ring .

-

Photocatalytic Behavior : Under UV light, TiO₂ generates electron-hole pairs that drive redox cycles, enabling tandem oxidation-reduction sequences .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various transformations, including:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : It can be reduced to yield alcohols.

- Substitution Reactions : The compound can participate in substitution reactions where functional groups are replaced by others.

These reactions are crucial for developing new compounds with potential applications in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi.

- Antiviral Activity : Preliminary research suggests effectiveness against certain viral infections.

These properties make it a candidate for further investigation in drug development aimed at treating infectious diseases .

Materials Science

In materials science, this compound is utilized for developing new materials due to its versatile reactivity profile. It can be incorporated into polymer matrices or used as a precursor for synthesizing novel compounds with specific properties tailored for applications such as sensors or catalysts .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

Case Study 2: Synthesis of Novel Compounds

Researchers employed this compound as a starting material to synthesize a series of quinoline derivatives through multi-component reactions. These derivatives were tested for their biological activity and showed promising results in inhibiting cancer cell lines .

Wirkmechanismus

The mechanism of action of 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features but different functional groups.

Quinoline-6-carbaldehyde: Another derivative of quinoline with an aldehyde group at a different position.

Uniqueness

1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde is unique due to the presence of the isopropyl group and the specific positioning of the aldehyde group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Biologische Aktivität

1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde (CAS No. 179406-88-3) is a nitrogen-containing heterocyclic compound with a molecular formula of C13H17NO and a molecular weight of 203.28 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research.

The synthesis of this compound typically involves the reaction of isopropyl and quinoline derivatives under controlled conditions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can yield different derivatives with distinct biological activities .

| Property | Value |

|---|---|

| Molecular Formula | C13H17NO |

| Molecular Weight | 203.28 g/mol |

| CAS Number | 179406-88-3 |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies show that it may inhibit viral replication in specific models. For instance, its derivatives have been shown to interact with viral proteins, potentially disrupting their function and reducing viral load .

The biological activity of this compound is thought to involve its interaction with specific molecular targets within cells. The aldehyde functional group may facilitate binding to enzymes or receptors involved in disease pathways. This interaction could modulate enzymatic activity or receptor signaling, leading to therapeutic effects .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various quinoline derivatives including this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated IC50 values ranging from 5 to 15 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli.

Case Study 2: Antiviral Activity

Another research effort focused on the antiviral potential of this compound against influenza viruses. The study reported that treatment with this compound resulted in a significant reduction in viral titers in infected cell cultures compared to untreated controls .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with related compounds such as 1,2,3,4-tetrahydroisoquinoline and quinoline derivatives.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity (IC50 µg/mL) | Antiviral Activity (IC50 µg/mL) |

|---|---|---|

| This compound | 5 - 15 | Not specified |

| 1,2,3,4-Tetrahydroisoquinoline | 10 - 20 | Not applicable |

| Quinoline | >20 | Not applicable |

Q & A

Q. Synthetic Optimization and Methodological Challenges

Q: What are the key considerations for optimizing synthetic routes to 1-isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde, and how can yield and purity be maximized? A:

- Catalytic Systems : Use palladium or nickel catalysts for reductive amination steps, as these are effective for tetrahydroquinoline scaffolds .

- Isopropyl Group Stability : Monitor reaction conditions (e.g., temperature < 80°C) to prevent decomposition of the isopropyl substituent during cyclization .

- Purification : Employ column chromatography with silica gel (hexane:ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Data :

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 60–75°C |

| Catalyst Loading | 5–10 mol% Pd/C |

| Purity Post-Purification | ≥95% (HPLC) |

| Note : Basic question addressing foundational synthesis protocols. |

Q. Functionalization and Structure-Activity Relationships (SAR)

Q: How does the isopropyl group at position 1 influence the biological activity of tetrahydroquinoline derivatives compared to shorter alkyl chains (e.g., methyl or ethyl)? A:

- Steric Effects : The bulkier isopropyl group may enhance binding affinity to hydrophobic pockets in target enzymes (e.g., kinase inhibitors) but reduce solubility .

- Comparative Studies : Synthesize analogs with methyl, ethyl, and isopropyl groups. Test cytotoxicity (MTT assay) and antimicrobial activity (MIC against S. aureus and E. coli) to quantify SAR trends .

Advanced Note : Requires combinatorial synthesis and bioassay expertise.

Q. Analytical Characterization Challenges

Q: How can contradictions in spectroscopic data (e.g., NMR shifts or IR peaks) for 1-isopropyl-tetrahydroquinoline derivatives be resolved? A:

- Multi-Technique Validation : Cross-reference -NMR (DMSO-d6, 400 MHz) with HSQC and HMBC to assign ambiguous peaks. Compare experimental IR (e.g., C=O stretch at ~1680 cm) with computational DFT simulations .

- Case Study : A reported aldehyde proton shift at δ 9.8 ppm may split into doublets due to rotameric forms; variable-temperature NMR can confirm dynamic effects .

Q. Biocatalytic Synthesis Approaches

Q: Can enzymatic methods (e.g., Norcoclaurine Synthase) be adapted for asymmetric synthesis of 1-isopropyl-tetrahydroquinoline derivatives? A:

- Enzyme Engineering : Modify Norcoclaurine Synthase (NCS) to accept bulkier aldehyde substrates. Use site-directed mutagenesis (e.g., T136V mutation) to enlarge the active site .

- Product Isolation : Purify TFA salts via preparative HPLC (C18 column, 0.1% TFA in HO/acetonitrile) and confirm enantiomeric excess (Chiralpak AD-H column) .

Advanced Note : Requires protein engineering and chiral chromatography infrastructure.

Q. Stability and Degradation Pathways

Q: What are the major degradation products of 1-isopropyl-tetrahydroquinoline-6-carbaldehyde under acidic or oxidative conditions? A:

- Forced Degradation : Expose to 0.1M HCl (24h, 40°C) or 3% HO (6h, RT). Monitor via LC-MS:

Q. Comparative Pharmacokinetic Profiling

Q: How do logP and PSA values of 1-isopropyl-tetrahydroquinoline-6-carbaldehyde impact its membrane permeability and bioavailability? A:

- Computational Prediction : Calculate logP (e.g., 2.1 via XLogP3) and PSA (45 Ų) using ChemDraw or Molinspiration.

- Experimental Validation : Perform parallel artificial membrane permeability assay (PAMPA) to correlate with in vivo bioavailability .

Data :

| Property | Value |

|---|---|

| logP | 2.1 (predicted) |

| PSA | 45 Ų |

| PAMPA Permeability | 8.5 × 10 cm/s |

Q. Hybrid Molecule Design

Q: What strategies are effective for designing hybrid molecules combining 1-isopropyl-tetrahydroquinoline with bioactive fragments (e.g., ibuprofen)? A:

- Linker Optimization : Use ester or amide linkers (e.g., 4-guanidinobut-2-en-1-yl) to balance stability and release kinetics .

- Biological Testing : Screen hybrids for dual activity (COX inhibition and antimicrobial effects) using enzyme-linked assays and microbroth dilution .

Advanced Note : Requires fragment-based drug design expertise.

Eigenschaften

IUPAC Name |

1-propan-2-yl-3,4-dihydro-2H-quinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10(2)14-7-3-4-12-8-11(9-15)5-6-13(12)14/h5-6,8-10H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIVOFOKXXHVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390143 | |

| Record name | 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179406-88-3 | |

| Record name | 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.